molecular formula C9H16N2O B14654141 N-[2-(3,6-Dihydro-2H-pyridin-1-YL)-2-methyl-propylidene]hydroxylamine CAS No. 52843-68-2

N-[2-(3,6-Dihydro-2H-pyridin-1-YL)-2-methyl-propylidene]hydroxylamine

Cat. No.: B14654141
CAS No.: 52843-68-2
M. Wt: 168.24 g/mol
InChI Key: PNSFFEKVKRMTBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,6-Dihydro-2H-pyridin-1-YL)-2-methyl-propylidene]hydroxylamine is a compound that belongs to the class of hydroxylamines. Hydroxylamines are known for their diverse applications in organic synthesis and medicinal chemistry. This compound features a pyridine ring fused with a hydroxylamine group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,6-Dihydro-2H-pyridin-1-YL)-2-methyl-propylidene]hydroxylamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar steps but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,6-Dihydro-2H-pyridin-1-YL)-2-methyl-propylidene]hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include mCPBA and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.

Major Products

The major products formed from these reactions include oximes, amines, and amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[2-(3,6-Dihydro-2H-pyridin-1-YL)-2-methyl-propylidene]hydroxylamine has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of N-[2-(3,6-Dihydro-2H-pyridin-1-YL)-2-methyl-propylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the compound can modulate signaling pathways by interacting with specific receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,6-Dihydro-2H-pyridin-1-YL)-2-methyl-propylidene]hydroxylamine is unique due to its hydroxylamine group, which imparts distinct reactivity and biological activity compared to other similar compounds. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research and industry .

Properties

CAS No.

52843-68-2

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

N-[2-(3,6-dihydro-2H-pyridin-1-yl)-2-methylpropylidene]hydroxylamine

InChI

InChI=1S/C9H16N2O/c1-9(2,8-10-12)11-6-4-3-5-7-11/h3-4,8,12H,5-7H2,1-2H3

InChI Key

PNSFFEKVKRMTBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=NO)N1CCC=CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.